2-Methyl-5,6-dihydro-4H-cyclopenta[d][1,2]thiazol-3-one;hydrochloride
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Overview
Description
2-Methyl-5,6-dihydro-4H-cyclopenta[d][1,2]thiazol-3-one;hydrochloride is a chemical compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring structure. This particular compound has shown potential in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, leading to different biological effects .
Biochemical Pathways
Thiazole derivatives have been found to impact a variety of biochemical pathways, leading to diverse biological effects .
Result of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antitumor, antimicrobial, antifungal, antiviral, antioxidant, anti-inflammatory, and anticoagulant activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5,6-dihydro-4H-cyclopenta[d][1,2]thiazol-3-one;hydrochloride typically involves the cyclization of appropriate precursors containing sulfur and nitrogen atoms. One common method is the reaction of 2-methyl-1,3-thiazol-4(5H)-one with a suitable diene under acidic conditions.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves carefully controlled reaction conditions, including temperature, pressure, and the use of specific catalysts to optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-5,6-dihydro-4H-cyclopenta[d][1,2]thiazol-3-one;hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its biological activity, including antimicrobial and antifungal properties.
Medicine: Research has indicated its potential use in drug development, particularly in the treatment of certain diseases.
Industry: It is used in the production of various chemical products and materials.
Comparison with Similar Compounds
2-Methyl-5,6-dihydro-4H-cyclopenta[d][1,2]thiazol-3-one;hydrochloride is compared with other similar thiazole derivatives, such as 2-methylthiazole and 4-methylthiazole
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Properties
IUPAC Name |
2-methyl-5,6-dihydro-4H-cyclopenta[d][1,2]thiazol-3-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NOS.ClH/c1-8-7(9)5-3-2-4-6(5)10-8;/h2-4H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPELFARHERJLOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(S1)CCC2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82634-63-7 |
Source
|
Record name | 2-methyl-2H,3H,4H,5H,6H-cyclopenta[d][1,2]thiazol-3-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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